molecular formula C14H10N4O2 B1661159 N-(2-nitrophenyl)quinazolin-4-amine CAS No. 88404-42-6

N-(2-nitrophenyl)quinazolin-4-amine

Cat. No.: B1661159
CAS No.: 88404-42-6
M. Wt: 266.25 g/mol
InChI Key: JUTKPCQZYLEVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-nitroaniline with a quinazoline derivative under specific conditions. One common method is the condensation reaction between 2-nitroaniline and 2-cyanobenzaldehyde in the presence of a base, such as potassium carbonate, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • N-(2-nitrophenyl)quinazolin-4-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group can undergo various transformations, making it a versatile intermediate for the synthesis of other quinazoline derivatives .

Properties

CAS No.

88404-42-6

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

N-(2-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C14H10N4O2/c19-18(20)13-8-4-3-7-12(13)17-14-10-5-1-2-6-11(10)15-9-16-14/h1-9H,(H,15,16,17)

InChI Key

JUTKPCQZYLEVNQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.